

Characterization of Ethyl 6-Nitropicolinate Derivatives: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the characterization of **ethyl 6-nitropicolinate** derivatives, a class of compounds with significant potential in medicinal chemistry and materials science.[1] Due to the nascent stage of research into this specific family of molecules, this document presents a generalized framework for their evaluation, drawing parallels from the characterization of analogous nitropyridine and heterocyclic compounds. The experimental data herein is illustrative and intended to serve as a benchmark for future studies.

Physicochemical and Spectroscopic Characterization

The foundational step in evaluating any novel compound involves its thorough physicochemical and spectroscopic characterization. This process confirms the identity, purity, and structural integrity of the synthesized derivatives.

Table 1: Illustrative Physicochemical and Spectroscopic Data for **Ethyl 6-Nitropicolinate** Derivatives



Derivati ve	Molecul ar Formula	Molecul ar Weight (g/mol)	Melting Point (°C)	1H NMR (δ, ppm)	13C NMR (δ, ppm)	FT-IR (ν, cm-1)	Mass Spec (m/z)
Parent Compou nd	C8H8N2 O4	196.16	88-92	8.15 (d), 7.90 (t), 7.60 (d), 4.40 (q), 1.40 (t)	164.5, 150.2, 148.1, 138.5, 126.3, 124.8, 62.1, 14.2	3100 (Ar- H), 1730 (C=O), 1580, 1350 (NO2)	196.05 [M]+
Derivativ e A (Amine)	C8H9N3 O2	179.18	155-159	7.50 (d), 7.20 (t), 6.80 (d), 4.35 (q), 3.50 (s, NH2), 1.35 (t)	165.1, 152.8, 145.3, 128.1, 117.5, 115.2, 61.8, 14.3	3400, 3300 (N- H), 3100 (Ar-H), 1725 (C=O)	179.07 [M]+
Derivativ e B (Thioethe r)	C10H12 N2O2S	224.28	110-114	7.95 (d), 7.70 (t), 7.40 (d), 4.38 (q), 3.10 (t), 1.60 (m), 1.38 (t), 0.95 (t)	164.8, 149.5, 146.2, 135.4, 125.8, 123.1, 61.9, 35.2, 22.5, 14.2, 13.8	3100 (Ar- H), 2950 (Al-H), 1728 (C=O)	224.06 [M]+

Note: The data presented in this table is hypothetical and serves as an example of the expected characterization data.



Biological Activity Profile

Nitropyridine derivatives are recognized for their diverse biological activities, including potential applications as anticancer, antifungal, and antibacterial agents.[1][2] The evaluation of novel **ethyl 6-nitropicolinate** derivatives would typically involve screening against a panel of relevant biological targets.

Table 2: Illustrative Biological Activity Data for Ethyl 6-Nitropicolinate Derivatives

Derivative	Anticancer (IC50, μΜ)a	Antibacterial (MIC, μg/mL)b	Antifungal (MIC, μg/mL)c	
Parent Compound	>100	64	128	
Derivative A (Amine)	15.2	8	16	
Derivative B (Thioether)	45.8	32	64	
Control (e.g., Doxorubicin)	0.5	N/A	N/A	
Control (e.g., Ciprofloxacin)	N/A	2	N/A	
Control (e.g., Fluconazole)	N/A	N/A	4	

a Half-maximal inhibitory concentration against a representative cancer cell line (e.g., HeLa). b Minimum inhibitory concentration against a representative bacterial strain (e.g., S. aureus).[2] c Minimum inhibitory concentration against a representative fungal strain (e.g., C. albicans).

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the validation of research findings.

General Synthesis of Ethyl 6-Nitropicolinate



A common route to synthesize ethyl picolinate derivatives involves the esterification of the corresponding picolinic acid.[3] For the title compound, this would involve the nitration of a suitable picolinic acid precursor followed by esterification.

Illustrative Synthesis of Ethyl Picolinate: Picolinic acid is refluxed with concentrated sulfuric acid in anhydrous ethanol overnight. The reaction mixture is then concentrated, neutralized with a base such as sodium carbonate, and extracted with an organic solvent (e.g., dichloromethane). The organic layer is dried and concentrated to yield the ethyl picolinate product.[3]

Spectroscopic and Physical Characterization

The structural confirmation of synthesized compounds relies on a suite of analytical techniques.[4][5]

- Nuclear Magnetic Resonance (NMR) Spectroscopy:1H and 13C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) with tetramethylsilane (TMS) as an internal standard.[4]
- Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra are obtained using KBr pellets or as a thin film on a suitable spectrophotometer to identify characteristic functional groups.[4]
- Mass Spectrometry (MS): Mass spectra are recorded to determine the molecular weight and fragmentation pattern of the compounds.
- Melting Point: Melting points are determined using a standard melting point apparatus and are uncorrected.

Biological Assays

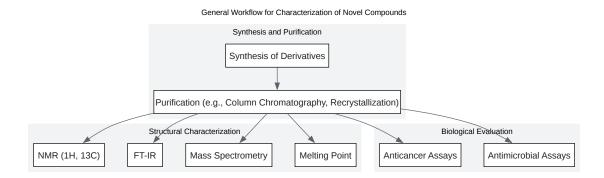
The biological evaluation of the derivatives is conducted using established protocols.

- Anticancer Activity: The antiproliferative effects of the compounds are typically assessed using an MTT assay against a panel of human cancer cell lines.
- Antimicrobial Activity: The minimum inhibitory concentration (MIC) is determined by the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).



Visualizing Methodologies

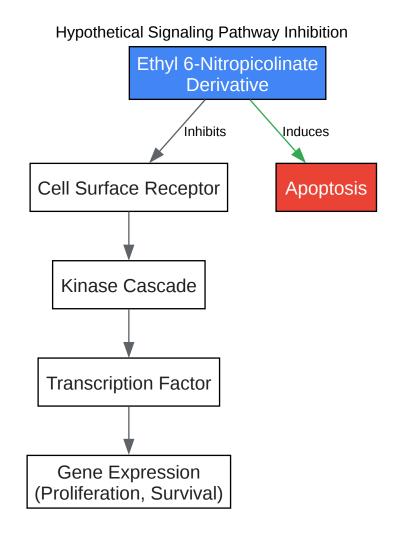
Graphical representations of workflows and pathways provide a clear and concise understanding of the experimental processes.



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Caption: A generalized workflow for the synthesis, purification, and characterization of novel chemical compounds.





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Caption: A hypothetical signaling pathway illustrating the potential mechanism of action for an anticancer derivative.

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